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Introduction

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI)
between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is crucial for
the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[3]
[4] Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment
of the MLL complex to target genes, leading to the expression of leukemogenic genes such as
HOXA9 and MEISL1.[3][5][6][7][8] By disrupting the menin-MLL interaction, MI-136 and similar
inhibitors can displace menin and the MLL complex from chromatin, leading to the
downregulation of these target genes and subsequent anti-leukemic effects.[3][4]

Chromatin Immunoprecipitation (ChlP) is a powerful technique used to investigate the genome-
wide localization of DNA-binding proteins, including transcription factors and modified histones.
In the context of MI-136, ChIP assays are instrumental in elucidating the mechanism of action
by demonstrating the inhibitor's ability to disrupt the binding of menin and MLL to the chromatin
of target genes. These application notes provide a detailed protocol for utilizing MI-136 in ChIP
assays to study its effects on menin and MLL chromatin occupancy.

Signaling Pathway

The menin-MLL interaction is a critical node in a signaling pathway that leads to
leukemogenesis. MLL fusion proteins, resulting from chromosomal translocations, aberrantly
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recruit a complex of proteins, including menin, to specific gene loci. This leads to the histone
H3 lysine 4 (H3K4) and lysine 79 (H3K79) methylation, chromatin remodeling, and
transcriptional activation of genes that drive leukemia cell proliferation and survival, such as the
HOXA gene cluster and MEIS1. MI-136 acts by directly binding to menin and preventing its
interaction with MLL, thereby disrupting this entire downstream cascade.[3][4]
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Caption: Menin-MLL signaling pathway and the inhibitory action of MI-136.

Quantitative Data Summary
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The following table summarizes typical quantitative parameters for ChiP experiments

performed after treatment with menin-MLL inhibitors, based on published studies with similar

compounds. These values should be used as a starting point for optimization.

Parameter Value Reference
] MOLM13 (MLL-AF9), MV4;11
Cell Line [3114]
(MLL-AF4), RS4:11 (MLL-AF4)
MI-136 (or similar inhibitor)
. 1-10 uM 4]
Concentration
Treatment Duration 24 - 96 hours [9]
Cell Number per ChIP 1x 107 - 2 x 107 cells [10]

Antibody for

Immunoprecipitation

anti-Menin, anti-MLL (N-
terminus), anti-H3K79me2

[3]4]

Antibody Amount per ChIP

2-5Hg

(General recommendation,

optimize for each antibody)

Expected Fold Enrichment

(Target vs. 1gG)

> 5-fold

(Varies by target and locus)

Experimental Protocols
Protocol 1: Cell Treatment with MI-136

This protocol describes the treatment of leukemia cell lines with MI-136 prior to performing a

ChIP assay.

Materials:

Leukemia cell line (e.g., MOLM13, MV4;11)

Complete culture medium

MI-136 (stock solution in DMSO)

DMSO (vehicle control)
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 Cell counting solution (e.g., Trypan Blue)
e Hemocytometer or automated cell counter

Procedure:

Culture leukemia cells to a density of approximately 0.5 - 1 x 106 cells/mL.

o Determine the number of cells required for the ChIP experiment (typically 1-2 x 107 cells per
IP).

e Seed the required number of cells in fresh complete culture medium.

o Treat the cells with the desired concentration of MI-136 (e.g., 5 uM). Prepare a vehicle
control by adding an equivalent volume of DMSO.

¢ Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator
with 5% CO2.

 After incubation, harvest the cells by centrifugation and proceed with the ChIP protocol.

Protocol 2: Chromatin Immunoprecipitation (ChlIP)
Assay

This protocol is a general guideline for performing a ChIP assay after MI-136 treatment. It is
based on standard ChlIP protocols and findings from studies using similar menin-MLL inhibitors.
Optimization of specific steps may be required.

Materials:

MI-136 treated and vehicle-treated cells (from Protocol 1)

Formaldehyde (37%)

Glycine (2.5 M)

Phosphate-Buffered Saline (PBS), ice-cold

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b560163?utm_src=pdf-body
https://www.benchchem.com/product/b560163?utm_src=pdf-body
https://www.benchchem.com/product/b560163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Lysis Buffer

« RIPA Buffer

e ChIP Dilution Buffer

e Protease Inhibitor Cocktall
e Sonicator

o Antibodies: anti-Menin, anti-MLL (N-terminus), anti-H3K79me2, Normal Rabbit IgG (negative
control)

e Protein A/G magnetic beads

e Wash Buffers (Low Salt, High Salt, LiCl)

» Elution Buffer

e RNase A

o Proteinase K

o DNA purification kit

Procedure:

I. Cross-linking and Cell Lysis

o Harvest the treated cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
o Wash the cell pellet once with ice-cold PBS.

e Resuspend the cells in fresh culture medium and add formaldehyde to a final concentration
of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle
rotation.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
Incubate for 5 minutes at room temperature.
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Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and incubate on ice
for 10 minutes.

. Chromatin Shearing

Sonicate the cell lysate to shear the chromatin to an average fragment size of 200-1000 bp.
Optimization of sonication conditions (power, duration, cycles) is critical.

Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared chromatin lysate) to a new tube.

[ll. Immunoprecipitation

Dilute the chromatin lysate with ChIP Dilution Buffer containing protease inhibitors.

Set aside a small aliquot of the diluted chromatin as "input" control.

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

Add the specific primary antibody (e.g., anti-Menin, anti-MLL, or IgG control) to the pre-
cleared chromatin and incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate
for 2-4 hours at 4°C with rotation.

IV. Washes and Elution

Pellet the beads on a magnetic stand and discard the supernatant.

Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer,
LiCl Wash Buffer, and TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
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o Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15
minutes with vortexing.

o Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
V. Reverse Cross-linking and DNA Purification

Add NacCl to the eluted chromatin and the input samples to a final concentration of 200 mM.

Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.

Treat the samples with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours
at 45°C.

Purify the DNA using a standard DNA purification kit.

The purified DNA is now ready for downstream analysis, such as gPCR or next-generation
sequencing (ChlP-seq).

Experimental Workflow

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Leukemia Cells

Treat with MI-136
(or DMSO control)

Y

Cross-link with Formaldehyde

Cell Lysis

Chromatin Shearing
(Sonication)

Y

Immunoprecipitation
(with specific antibody)

Wash Beads

Reverse Cross-linking

Y

DNA Purification

Y

Downstream Analysis
(qPCR or ChIP-seq)

Click to download full resolution via product page

Caption: Chromatin Immunoprecipitation (ChIP) workflow after MI-136 treatment.
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Expected Results

Treatment of MLL-rearranged leukemia cells with MI-136 is expected to displace menin from
the promoters of its target genes. Consequently, a ChIP assay should demonstrate a significant
reduction in the enrichment of menin at these loci in MI-136-treated cells compared to vehicle-
treated controls. Similarly, a reduction in the binding of MLL fusion proteins may also be
observed. Downstream, this should lead to a decrease in active histone marks, such as
H3K79me2, at these same genomic regions. gPCR analysis of ChiP-purified DNA targeting the
promoters of known menin-MLL target genes, such as HOXA9 and MEIS1, should quantify this
decrease in protein occupancy. A successful experiment will show a lower fold enrichment over
IgG in the MI-136 treated sample compared to the control. These results would provide direct
evidence for the on-target activity of MI-136 at the chromatin level.[3][4]
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 To cite this document: BenchChem. [Application Notes and Protocols for MI-136 in
Chromatin Immunoprecipitation (ChlP) Assays]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b560163#mi-136-use-in-chromatin-
immunoprecipitation-chip-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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